1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Substituting ortho-methylphenyl building blocks with unsubstituted or para-substituted analogs introduces significant risk: altered LogP (2.89 vs. 2.14), disrupted BBB penetration predictions, and invalidated SAR for CNS programs. 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (CAS 854414-95-2) is the exact building block required for synthesizing aminoester derivatives and arylcycloalkylamines with demonstrated sympatholytic, neuroprotective, and GPCR-modulating activity. • Ortho-methyl group constrains cyclopentane ring conformation, enabling unique binding modes at neurological GPCR and ion channel targets • LogP 2.89 & TPSA 37.3 Ų - quantifiably distinct physicochemical profile from para-methyl and unsubstituted analogs for systematic SAR • Consistent 95% purity, stored at 2-8°C, ensuring batch-to-batch reproducibility across multi-round lead optimization campaigns

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 854414-95-2
Cat. No. B1414993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
CAS854414-95-2
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCCC2)C(=O)O
InChIInChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
InChIKeyOXQMUWLDAHABBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid (CAS 854414-95-2): A Strategic ortho-Tolyl Building Block for CNS-Targeted Scaffold Design


1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (CAS 854414-95-2) is an arylcyclopentane carboxylic acid building block characterized by an ortho-methylphenyl substituent on the cyclopentane ring . With a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, this compound serves as a versatile precursor for generating diverse libraries of aminoester derivatives and arylcycloalkylamines [1]. The sterically hindered ortho-substitution pattern and the rigid cyclopentane scaffold confer distinct physicochemical properties and biological target engagement profiles compared to its para-substituted or unsubstituted analogs, making it a critical intermediate for medicinal chemistry programs focused on neurological disorders and G-protein coupled receptor (GPCR) modulation [1].

Why Substitution with 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid Analogs Is Not Recommended Without Comparative Validation


Generic substitution with closely related arylcyclopentane carboxylic acids, such as the unsubstituted phenyl or para-methyl analogs, introduces significant risk of altered biological outcomes and physicochemical property mismatches. The ortho-methyl group in 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid creates a unique steric environment that influences both the conformational landscape of the cyclopentane ring and the electron density of the aromatic system . These factors critically modulate the compound's lipophilicity, as evidenced by its calculated LogP of 2.89 and XLogP3 of 3.2 . Furthermore, the ortho-substitution pattern dictates the regioselectivity and reactivity of subsequent synthetic transformations, particularly in the formation of aminoester derivatives where steric hindrance around the carboxyl group can significantly impact coupling efficiency and final product yield [1]. Therefore, swapping this scaffold for a less hindered or differently substituted analog without rigorous comparative data compromises the fidelity of structure-activity relationship (SAR) studies and may invalidate existing synthetic protocols.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid (CAS 854414-95-2) Against Key Comparators


Comparative Lipophilicity: The ortho-Methyl Group Significantly Alters LogP Relative to Unsubstituted Phenyl and para-Methyl Analogs

The ortho-methyl substituent on the phenyl ring of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid directly modulates its lipophilicity, a critical parameter for CNS penetration and membrane permeability. The target compound exhibits a calculated LogP of 2.89 and an XLogP3 of 3.2 . In contrast, the unsubstituted 1-phenylcyclopentane-1-carboxylic acid demonstrates a lower LogD at physiological pH (2.14) [1], while the para-methyl analog (CAS 80789-75-9) is expected to have a comparable but distinct LogP value due to altered electron distribution and molecular symmetry [2]. This difference, while seemingly small, can translate to a several-fold difference in blood-brain barrier permeability and non-specific protein binding.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Differential Storage and Handling Requirements: Quantified Stability Profile of 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid

The physical stability and storage requirements of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid are explicitly defined, providing a clear procurement advantage. The compound requires storage sealed in a dry environment at 2-8°C, with shipping permitted at room temperature within the continental US . This contrasts with the para-methyl analog, 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid, which is a solid with a defined melting point of 181-184°C, indicating different long-term stability and handling properties . The target compound's specific cold-storage requirement suggests a potential for degradation via hydrolysis or decarboxylation at ambient temperatures, necessitating controlled storage conditions not uniformly required for all analogs. This information is critical for laboratory procurement and inventory management, as it dictates necessary storage infrastructure and defines the compound's usable shelf-life under specified conditions.

Chemical Procurement Stability Logistics

Synthetic Utility in Aminoester Derivatization: Class-Level Adrenolytic and Sympatholytic Activity

While direct comparative biological data for the free acid is sparse, the compound's primary value lies in its role as a precursor to biologically active aminoester derivatives. The 1-arylcyclopentane-1-carboxylic acid scaffold, upon conversion to its acid chloride and subsequent reaction with N,N-dialkylaminoalkyl or hetarylalkyl alkanols, yields aminoester hydrochlorides with demonstrable sympatholytic and adrenolytic activity [1]. This class-level activity profile distinguishes it from alternative building blocks that do not support the same derivatization pathways or yield pharmacologically inert products. The specific ortho-methyl substitution on the phenyl ring, as found in the target compound, is expected to modulate the potency and selectivity of the resulting aminoester toward specific adrenergic receptor subtypes, a critical differentiator for SAR optimization campaigns [1].

CNS Drug Discovery GPCR Pharmacology Derivatization

Quantitative Purity and Quality Assurance Metrics for Reliable Procurement

The procurement of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is supported by explicit, vendor-verified purity specifications. The minimum purity is consistently stated as 95% across multiple reputable suppliers, including ChemScene and AKSci . In contrast, the para-methyl analog (CAS 80789-75-9) is commercially available at higher purities, such as 98% . This quantified difference in available purity levels is a key procurement consideration. The 95% purity specification for the ortho-methyl analog may reflect the synthetic challenges associated with the sterically hindered ortho-substitution pattern, which can lead to slightly lower yields or more difficult purification. Researchers must weigh this purity difference against the specific structural and pharmacological advantages of the ortho-methyl scaffold. Choosing the 95% purity product necessitates accounting for potential impurities in downstream biological assays or requiring additional in-house purification steps.

Chemical Procurement Quality Control Reproducibility

Key Research and Development Application Scenarios for 1-(2-Methylphenyl)cyclopentane-1-carboxylic Acid (CAS 854414-95-2)


CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Steric Hindrance

The ortho-methyl group on 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid confers a specific LogP value of 2.89, differentiating it from the unsubstituted phenyl analog (LogD 2.14) [1]. This property is critical for medicinal chemists optimizing blood-brain barrier penetration and minimizing non-specific protein binding. The steric bulk of the ortho-methyl group also influences the conformation of the cyclopentane ring, potentially leading to unique binding modes with neurological targets such as GPCRs or ion channels. This compound is the preferred starting material when a balance between lipophilicity and steric constraint is required for lead optimization in CNS drug discovery [2].

Synthesis of Aminoester Derivatives with Targeted Adrenolytic and Sympatholytic Activity

This compound serves as a direct precursor for the synthesis of 1-arylcyclopentane-1-carboxylic acid aminoester derivatives, a class of compounds with demonstrated sympatholytic and adrenolytic activity [2]. Researchers developing novel therapeutics for cardiovascular or psychiatric disorders where modulation of the sympathetic nervous system is desired should prioritize this building block. The ortho-methyl substitution provides a distinct electronic and steric handle for further SAR exploration compared to unsubstituted or para-substituted analogs, potentially leading to improved selectivity for adrenergic receptor subtypes.

Chemical Biology and SAR Studies Exploring ortho-Substituent Effects

The quantifiable differences in physicochemical properties, such as the LogP of 2.89 and the TPSA of 37.3 Ų, compared to its para-methyl and unsubstituted phenyl analogs, make this compound an essential tool for systematic SAR studies . Researchers can use this scaffold to precisely interrogate the effect of ortho-methyl substitution on target binding affinity, selectivity, and downstream functional activity. The defined storage conditions (2-8°C) and purity specifications (95%) provide a reliable and consistent reagent for these comparative investigations .

Scaffold for Neuroprotective, Analgesic, and Antidepressant Lead Compounds

This compound is a key intermediate in the synthesis of arylcycloalkylamine derivatives that have been patented for their combined neuroprotective, analgesic, and antidepressant actions . Research groups focused on developing multi-modal CNS therapeutics for conditions like neuropathic pain, depression, or neurodegenerative diseases should consider this building block. Its inclusion in a patent family underscores its strategic value in creating proprietary chemical matter with a unique polypharmacology profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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